molecular formula C9H4BrClN2O2 B1343797 6-Bromo-4-chloro-3-nitroquinoline CAS No. 723281-72-9

6-Bromo-4-chloro-3-nitroquinoline

Cat. No. B1343797
M. Wt: 287.5 g/mol
InChI Key: KHKPVEMMXJCWGP-UHFFFAOYSA-N
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Description

6-Bromo-4-chloro-3-nitroquinoline is a compound with the molecular formula C9H4BrClN2O2 . It is a derivative of quinoline, which is a nitrogen-containing heterocycle .


Synthesis Analysis

The synthesis of quinoline derivatives has been widely reported in the literature . Classical methods such as the Gould–Jacob, Friedländer, Ptzinger, Skraup, Doebner von Miller, and Conrad Limpach protocols have been used for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .


Molecular Structure Analysis

The molecular structure of 6-Bromo-4-chloro-3-nitroquinoline consists of a quinoline ring system with bromine, chlorine, and nitro functional groups attached . The molecular weight of the compound is 287.497 .


Chemical Reactions Analysis

Quinoline and its derivatives are known to undergo various chemical reactions. For instance, they can participate in transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions .


Physical And Chemical Properties Analysis

6-Bromo-4-chloro-3-nitroquinoline has a density of 1.8±0.1 g/cm3, a boiling point of 387.6±37.0 °C at 760 mmHg, and a flash point of 188.2±26.5 °C . The exact mass of the compound is 285.914459 .

Scientific Research Applications

  • Pharmaceutical Synthesis

    • Summary of Application : 7-Bromo-4-chloro-3-nitroquinoline is crucial in pharmaceutical synthesis applications, serving as a key component in the development of NLRP3 modulators and sodium channel inhibitors .
    • Results or Outcomes : Derived compounds show promise in treating proliferative disorders like cancer and pain disorders .
  • Delivery of Antibodies and Dendritic Cell Adjuvants

    • Summary of Application : 7-bromo-4-chloro-3-nitroquinoline is an important synthetic material in the process of delivering antibodies and dendritic cell adjuvants .
    • Results or Outcomes : New compositions and methods are needed in order to reach inaccessible tumors and/or to expand treatment options for cancer patients and other subjects .
  • Synthesis of Bioactive Chalcone Derivatives

    • Summary of Application : Quinoline and its analogues, including 6-Bromo-4-chloro-3-nitroquinoline, have been used in the synthesis of bioactive chalcone derivatives .
    • Results or Outcomes : These bioactive chalcone derivatives have shown potential pharmacological activities .
  • Preparation of Immunoconjugate Derivatives

    • Summary of Application : 7-bromo-4-chloro-3-nitroquinoline plays an important role in the synthesis of imidazoquinolines derivatives and the preparation of immunoconjugate derivatives for use as HER2 modulators .
    • Results or Outcomes : The synthesized compound showed excellent mPGES-1 inhibition (IC50 = 9.1 nM) with high selectivity (>1000-fold) over both COX-1 and COX-2 .
  • Synthesis of Biologically and Pharmaceutically Active Quinoline

    • Summary of Application : Quinoline and its analogues, including 6-Bromo-4-chloro-3-nitroquinoline, have become essential heterocyclic compounds due to their versatile applications in the fields of industrial and synthetic organic chemistry .
    • Results or Outcomes : Quinoline is an essential segment of both natural and synthetic compounds. In particular, the pyranoquinoline ring system has gained considerable attention .
  • Chemical Synthesis

    • Summary of Application : 6-Bromo-4-chloro-7-fluoro-3-nitroquinoline is used in chemical synthesis .
    • Results or Outcomes : The synthesized compound showed excellent mPGES-1 inhibition (IC50 = 9.1 nM) with high selectivity (>1000-fold) over both COX-1 and COX-2 .

Safety And Hazards

The safety data sheet for 6-Bromo-4-chloro-3-nitroquinoline indicates that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

6-bromo-4-chloro-3-nitroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4BrClN2O2/c10-5-1-2-7-6(3-5)9(11)8(4-12-7)13(14)15/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHKPVEMMXJCWGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(C(=C2C=C1Br)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4BrClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40621172
Record name 6-Bromo-4-chloro-3-nitroquinoline
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-4-chloro-3-nitroquinoline

CAS RN

723281-72-9
Record name 6-Bromo-4-chloro-3-nitroquinoline
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-4-chloro-3-nitroquinoline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-bromo-4-chloro-3-nitroquinoline
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Synthesis routes and methods I

Procedure details

6-Bromo-3-nitro-quinolin-4-ol (Fluorochem Ltd., Derbyshire, UK, 10 g, 37.2 mmol) was added to POCl3 (70 ml). The RM was stirred at 120° C. for 17 h. Then the RM was cooled with an ice-bath, before being slowly dropped onto ice-water. The precipitate was filtered and washed with cold water. The residue was dissolved in DCM, washed with brine, dried over Na2SO4, filtered and evaporated to give the title compound as a beige solid (HPLC tR 3.64 min (Method A))
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

6-Bromo-3-nitroquinolin-4-ol (Compound of step 2, 20 g, 74.3 mmol) and POCl3 (150 mL, 1613 mmol) were stirred for 45 minutes at 120° C. The mixture was cooled to RT and poured slowly into ice-water. The precipitate was filtered, washed with ice-cold water, and dissolved in CH2Cl2. The organic layer was washed with cold brine, and was dried over Na2SO4. The solvent was evaporated to dryness to obtain the title compound.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

20 g (74.3 mmol) of 6-bromo-3-nitro-quinolin-4-ol (Example 1b) in 150 ml (1.63 mol) of POCl3 are stirred for 45 min at 120° C. The mixture is cooled to rt and poured slowly into ice-water. The precipitate is filtered off, washed with ice-cold water, and dissolved in CH2Cl2. The organic phase is washed with cold brine, and the aqueous phase is discarded. After drying over MgSO4, the organic solvent is evaporated to dryness to provide the title compound. 1H NMR (CDCl3): δ 9.20/s (1H), 8.54/d (1H), 8.04/d (1H), 7.96/dd (1H); analytical HPLC: tret=4.32 min (Grad 1).
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
19
Citations
Y Li, X Zhang, S Niu, Y Zhao, L Yang, X Shao… - Chemical Research in …, 2017 - Springer
… [4,5-c]quinoline derivatives(12a—12m) was synthesized with 2-amino-5-bromobenzoic acid and 4-nitrophenylacetonitrile as starting materials, 6-bromo-4-chloro-3-nitroquinoline as …
Number of citations: 3 link.springer.com
F Lei, Y Tu, M Wang, WH Wang… - … conference on Applied …, 2015 - atlantis-press.com
… Compound 7 was synthesized from 6-bromo-4-chloro-3-nitroquinoline(3) and 2-(4-aminophenyl)-2 -methylpropanenitrile(6)(Fig.2). In this paper, we summarized and optimized the …
Number of citations: 2 www.atlantis-press.com
M Abass, ARA Alzandi, MM Hassan… - Polycyclic Aromatic …, 2021 - Taylor & Francis
… Chlorination of 6-bromo-4-hydroxy-3-nitroquinoline (251) using POCl 3 yielded 6-bromo-4-chloro-3-nitroquinoline (252). An acid promoted S N Ar reaction of 252 with aniline …
Number of citations: 24 www.tandfonline.com
SA Patil, SA Patil, R Patil… - Mini Reviews in …, 2016 - ingentaconnect.com
… The 6-bromo-4-chloro-3-nitroquinoline (68) is reacted with aniline (69) to obtain the nitro intermediate compound 70. The nitro-intermediate 70 is subjected to the Raney nickel …
Number of citations: 20 www.ingentaconnect.com
PR Patel, W Sun, M Kim, X Huang… - Bioorganic & medicinal …, 2016 - Elsevier
… The synthesis of analogues commenced with 6-bromo-4-chloro-3-nitroquinoline (5). A nucleophilic aromatic substitution reaction of 5 with various alkyl or aryl amines provided …
Number of citations: 16 www.sciencedirect.com
M Baenziger, W Pachinger, F Stauffer… - … Process Research & …, 2019 - ACS Publications
… In the first step, 6-bromo-4-hydroxy-3-nitroquinoline (1) is converted into 6-bromo-4-chloro-3-nitroquinoline (2) with POCl 3 as the chlorinating reagent. (7) The aim of our development …
Number of citations: 5 pubs.acs.org
X Liang, Y Xie, X Liu, H Xu, H Ren, S Tang… - Journal of Medicinal …, 2022 - ACS Publications
… Briefly, 6-bromo-3-nitroquinolin-4-ol (1) as the starting material chlorinated by POCl 3 gave 6-bromo-4-chloro-3-nitroquinoline (2). A nucleophilic coupling of compound 2 with different …
Number of citations: 2 pubs.acs.org
T Shiro, K Kakiguchi, H Takahashi, H Nagata… - Bioorganic & medicinal …, 2013 - Elsevier
… To a solution of 6-bromo-4-chloro-3-nitroquinoline 15 (465.0 mg, 1.62 mmol) in CH 3 CN (16.0 mL) was added 28% NH 3 aq (1.1 mL, 16.2 mmol) at rt and then the mixture was stirred at …
Number of citations: 43 www.sciencedirect.com
J Yang, Y Liu, S Lan, S Yu, X Ma, D Luo… - Journal of Medicinal …, 2022 - ACS Publications
… Briefly, commercially available reagents 2a–2b reacted with POCl 3 to afford 6-bromo-4-chloro-3-nitroquinoline intermediates 3a–3b (yield: 78–83%). Then, 3a–3b and various …
Number of citations: 5 pubs.acs.org
S Sahu, S Srivastava, SK Gupta - chemrj.org
… As starting material 2-amino-5-bromobenzoicacid, 4-nitrophenylacetonitrile and 6-bromo-4-chloro-3-nitroquinoline as intermediate and Suzuki reaction occurs. Imidazolinone ring with …
Number of citations: 0 chemrj.org

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